Rac 8,14-Dihydroxy Efavirenz is a chemical compound derived from Efavirenz, a widely used antiretroviral medication for the treatment of HIV. This compound features hydroxyl groups at the 8th and 14th positions, which are significant for its biological activity. The presence of these functional groups enhances its interaction with biological targets, potentially improving therapeutic efficacy compared to its parent compound. The compound also includes a sulfate group at the 8th position, which may influence its pharmacokinetic properties and metabolic pathways.
Rac 8,14-Dihydroxy Efavirenz belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). It is classified as a metabolite of Efavirenz and is primarily utilized in pharmaceutical research and development as a reference standard for studying drug metabolism and pharmacokinetics. The compound's unique structure allows researchers to explore its potential applications in both therapeutic settings and analytical chemistry .
The synthesis of rac 8,14-Dihydroxy Efavirenz typically involves several steps starting from Efavirenz. Key methods include:
These synthetic routes require careful optimization of reaction conditions to maximize yield and purity, often employing techniques like continuous flow synthesis to enhance efficiency.
The molecular formula of rac 8,14-Dihydroxy Efavirenz is , with a molecular weight of approximately 347.67 g/mol. Its structural features include:
The compound's three-dimensional structure significantly influences its biological interactions, particularly with the reverse transcriptase enzyme involved in HIV replication .
Rac 8,14-Dihydroxy Efavirenz is involved in various chemical reactions:
Common reagents for these reactions include sodium borohydride for reduction and alkyl halides for substitution reactions. The specific products formed depend on the reaction conditions utilized.
The mechanism of action of rac 8,14-Dihydroxy Efavirenz involves its interaction with reverse transcriptase, an enzyme critical for HIV replication. By binding to this enzyme, it inhibits its activity, preventing the conversion of viral RNA into DNA. The presence of hydroxyl and sulfate groups may enhance binding affinity and specificity towards the enzyme, potentially improving therapeutic outcomes compared to Efavirenz itself .
Rac 8,14-Dihydroxy Efavirenz exhibits several notable physical and chemical properties:
These properties are crucial for determining its behavior in biological systems and during pharmaceutical formulation development .
Rac 8,14-Dihydroxy Efavirenz has several applications in scientific research:
The compound is formally named 6-chloro-1,4-dihydro-8-hydroxy-4-[2-(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one. Its "rac" designation indicates a racemic mixture, combining equal parts of (R)- and (S)-enantiomers at the chiral carbon (C4). The C4 configuration arises from the asymmetric center in the benzoxazinone ring. The stereochemistry of the parent drug (efavirenz) is preserved during hydroxylation, but the metabolite itself exists as a diastereomeric pair due to the introduction of hydroxy groups at C8 and C14. This racemic status is pharmacologically relevant, as both enantiomers contribute to off-target biological activity [1] [5] [6].
Table 1: Molecular Specifications
Property | Value |
---|---|
IUPAC Name | 6-Chloro-1,4-dihydro-8-hydroxy-4-[2-(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one |
CAS Number (Unlabelled) | 1189909-96-3 |
Molecular Formula | C₁₄H₉ClF₃NO₄ |
Deuterated Formula (d₄) | C₁₄H₅D₄ClF₃NO₄ |
Deuterated CAS | 1189859-26-4 |
Hepatic cytochrome P450 enzymes (notably CYP2B6) catalyze the position-specific hydroxylation of efavirenz. The 8,14-dihydroxy derivative forms via:
Phase II metabolism conjugates the hydroxy groups of rac 8,14-dihydroxy efavirenz:
Table 2: Phase II Metabolites of rac 8,14-Dihydroxy Efavirenz
Metabolite | Molecular Formula | Molecular Weight (g/mol) | Conjugation Site |
---|---|---|---|
8-O-Sulfate | C₁₄H₉ClF₃NO₇S | 449.8 | C8 |
14-O-β-D-Glucuronide | C₂₀H₁₇ClF₃NO₁₀ | 523.8 | C14 |
14-O-β-D-Glucuronide 8-O-Sulfate | C₂₀H₁₇ClF₃NO₁₃S | 603.86 | C8 and C14 |
Scalable production faces hurdles:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9